molecular formula C9H21NO B020107 (2R,3R)-3-Aminononan-2-ol CAS No. 119720-60-4

(2R,3R)-3-Aminononan-2-ol

Cat. No. B020107
M. Wt: 159.27 g/mol
InChI Key: SKURPTBUALFOED-RKDXNWHRSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (2R,3R)-3-Aminononan-2-ol involves intricate steps to ensure the formation of the desired stereochemistry. For example, the synthesis of β-peptides containing aminoproline, a pyrrolidine-based β-amino acid, demonstrates the complexity of synthesizing compounds with specific chiral centers (Porter et al., 2002). Similarly, sphingosine relatives and α-hydroxy-β-amino acids showcase the diversity of synthetic approaches to obtain compounds with specific configurations and functionalities (Mori & Matsuda, 1992); (Deshmukh & Talukdar, 2014).

Molecular Structure Analysis

Molecular structure analysis is vital for understanding the physical and chemical behavior of (2R,3R)-3-Aminononan-2-ol. Techniques such as circular dichroism spectra and 2D NMR analysis are often used to confirm the helical or secondary structure of related compounds (Porter et al., 2002). This structural information is crucial for predicting and rationalizing the compound's reactivity and interaction with biological molecules.

Chemical Reactions and Properties

(2R,3R)-3-Aminononan-2-ol's chemical reactivity is influenced by its functional groups and stereochemistry. Studies on similar compounds, such as the synthesis of oligomers and the regioselective ring opening of amino epoxides, provide insights into the types of reactions these compounds can undergo and the selectivity they might exhibit (Lucarini & Tomasini, 2001); (Concellón, Suárez, & del Solar, 2005).

Physical Properties Analysis

The physical properties of (2R,3R)-3-Aminononan-2-ol, such as solubility, melting point, and boiling point, are essential for its handling and application in various domains. Although specific data on (2R,3R)-3-Aminononan-2-ol is not available, analogous compounds' studies, like beta-peptides and their solubility in water, provide a reference for understanding these properties (Porter et al., 2002).

Scientific Research Applications

Asymmetric Synthesis and Catalysis

One of the prominent areas of research involving similar chiral molecules is in the field of asymmetric synthesis. For instance, enantiopure β-aminoalcohols derived from tartaric acid, which include variants similar to (2R,3R)-3-Aminononan-2-ol, have been synthesized and utilized as ligands in asymmetric catalysis. These compounds, when used with Ru(II) or Ir(I) complexes, facilitate the hydrogen transfer reduction of various aryl alkyl ketones, achieving enantioselectivities up to 80% (Aboulaala et al., 2005).

Antifungal Applications

Another significant application is found in the synthesis and evaluation of antifungal activities. Compounds structurally related to (2R,3R)-3-Aminononan-2-ol have been synthesized and tested against various strains of Candida, showing comparable efficacy to established antifungal agents (Reddy et al., 2012).

Corrosion Inhibition

The synthesis of tertiary amines related to (2R,3R)-3-Aminononan-2-ol demonstrates their effectiveness as corrosion inhibitors on carbon steel. These compounds form protective layers on metal surfaces, showcasing their potential in materials science and engineering to enhance the longevity of metal components (Gao et al., 2007).

Biomolecular Structures and Peptide Research

Research into β-peptides containing (2R,3R)-aminoproline indicates the potential of these molecules in forming stable secondary structures, such as 12-helices in aqueous solutions. These findings are relevant for the development of new biomaterials and in the study of protein-protein interactions (Porter et al., 2002).

Bioactivity and Toxicity Studies

Compounds analogous to (2R,3R)-3-Aminononan-2-ol, such as 2-Amino-14,16-dimethyloctadecan-3-ol, have been studied for their bioactivity, demonstrating cytotoxic effects in various assays. These studies are crucial for understanding the biological impact of similar molecules and their potential therapeutic or toxicological profiles (Uhlig et al., 2008).

properties

IUPAC Name

(2R,3R)-3-aminononan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO/c1-3-4-5-6-7-9(10)8(2)11/h8-9,11H,3-7,10H2,1-2H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKURPTBUALFOED-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H]([C@@H](C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30536261
Record name (2R,3R)-3-Aminononan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3-Aminononan-2-ol

CAS RN

119720-60-4
Record name (2R,3R)-3-Aminononan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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